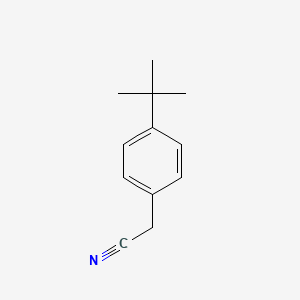

(4-tert-Butylphenyl)acetonitrile

Description

The exact mass of the compound (4-tert-Butylphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-tert-Butylphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-tert-Butylphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJPXROEIJPNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052011 | |

| Record name | (4-tert-Butylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3288-99-1 | |

| Record name | (4-tert-Butylphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3288-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003288991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3288-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-tert-Butylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-tert-butylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-TERT-BUTYLPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJV56A2CNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(4-tert-Butylphenyl)acetonitrile CAS number 3288-99-1

An In-depth Technical Guide to (4-tert-Butylphenyl)acetonitrile

CAS Number: 3288-99-1

This technical guide provides a comprehensive overview of (4-tert-Butylphenyl)acetonitrile, a significant intermediate in organic chemistry.[1] It serves as a crucial building block for a variety of more complex molecules, finding applications in fields ranging from medicinal chemistry to materials science.[1] This document outlines its physicochemical properties, synthesis protocols, chemical reactivity, and toxicological profile, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

(4-tert-Butylphenyl)acetonitrile is a colorless to yellow liquid under standard conditions.[1][2] Its structural features, including the nitrile group and the bulky tert-butylphenyl moiety, dictate its reactivity and physical properties.[1]

Table 1: Physicochemical Properties of (4-tert-Butylphenyl)acetonitrile

| Property | Value | Source(s) |

| CAS Number | 3288-99-1 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₅N | [1][3][4][6][7][8] |

| Molecular Weight | 173.25 g/mol | [1][3][4][6][8] |

| IUPAC Name | 2-(4-tert-butylphenyl)acetonitrile | [1][3] |

| Synonyms | p-tert-Butylbenzyl cyanide, 4-tert-Butylbenzyl cyanide | [1][3] |

| Boiling Point | 266.0 to 268.0 °C @ 760 mmHg (est.) | [1][4] |

| Density | 0.9 ± 0.1 g/cm³ | [6] |

| Flash Point | 120.4 °C (249.0 °F) (est.) | [4][6] |

| Vapor Pressure | 0.007 mmHg @ 25.0 °C (est.) | [4] |

| logP (o/w) | 2.949 (est.) | [4] |

| Refractive Index | 1.505 | [6] |

| Physical Form | Colorless to yellow liquid | [1][2] |

Table 2: Spectroscopic Data Summary

| Technique | Availability / Source |

| ¹H NMR | Spectra available from SpectraBase.[3] |

| GC-MS | Spectra available from SpectraBase.[3] |

| FTIR | Spectra available from SpectraBase.[3] |

| Raman | Spectra available from SpectraBase.[3] |

Synthesis and Experimental Protocols

The most common synthetic route to (4-tert-Butylphenyl)acetonitrile involves the nucleophilic substitution of a 4-tert-butylbenzyl halide with a cyanide salt. This reaction, a standard method for nitrile synthesis, is efficient and straightforward.

References

- 1. (4-tert-Butylphenyl)acetonitrile | 3288-99-1 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. para-tert-butyl phenyl acetonitrile, 3288-99-1 [thegoodscentscompany.com]

- 5. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(4-(tert-Butyl)phenyl)acetonitrile | CAS#:3288-99-1 | Chemsrc [chemsrc.com]

- 7. 4-tert-Butylphenyl-acetonitrile | 3288-99-1 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

Physical and chemical properties of (4-tert-Butylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-tert-Butylphenyl)acetonitrile, also known as p-tert-butylbenzyl cyanide, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of molecules. Its unique structure, featuring a nitrile group attached to a benzene ring substituted with a bulky tert-butyl group, imparts specific chemical reactivity and physical properties that make it a valuable building block in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the physical and chemical properties of (4-tert-Butylphenyl)acetonitrile, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.

Physical and Chemical Properties

(4-tert-Butylphenyl)acetonitrile is a colorless to pale yellow liquid at room temperature. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N | [1][2] |

| Molecular Weight | 173.25 g/mol | [1] |

| Boiling Point | 266.00 to 268.00 °C @ 760.00 mm Hg (estimated) | [3] |

| 121 °C @ 5 mmHg | ||

| Density | 0.95 g/cm³ | [4] |

| Flash Point | 120.4 °C (closed cup) | [4] |

| Refractive Index | 1.505 | [5] |

| Water Solubility | 34.95 mg/L @ 25 °C (estimated) | [3] |

| Solubility | Soluble in alcohol, chloroform, and slightly soluble in methanol. | [3][6] |

| Appearance | Colorless to almost colorless clear liquid. | [6] |

Chemical Reactivity

The chemical reactivity of (4-tert-Butylphenyl)acetonitrile is primarily centered around the nitrile group and the acidic protons on the carbon adjacent to it.[7]

-

Hydrolysis: The nitrile group can be hydrolyzed to form (4-tert-butylphenyl)acetic acid under acidic or basic conditions.[8] This carboxylic acid derivative is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[8]

-

Reduction: The nitrile group can be readily reduced to a primary amine, 2-(4-tert-butylphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7] This amine is a valuable precursor for the synthesis of more complex molecules.

-

Alkylation: The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then react with various electrophiles in alkylation reactions to introduce new functional groups.[7]

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds, which are prevalent in many biologically active molecules.

Experimental Protocols

Synthesis of (4-tert-Butylphenyl)acetonitrile

A common and effective method for the synthesis of (4-tert-Butylphenyl)acetonitrile is the nucleophilic substitution of 4-tert-butylbenzyl bromide with a cyanide salt.[9]

Materials:

-

4-tert-Butylbenzyl bromide (20.44 g, 0.09 mol)

-

Potassium cyanide (11.72 g, 0.18 mol)

-

18-crown-6 (catalytic amount)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A mixture of 4-tert-butylbenzyl bromide (20.44 g, 0.09 mol), potassium cyanide (11.72 g, 0.18 mol), and a catalytic amount of 18-crown-6 in 50 ml of a suitable solvent is refluxed at 80°C for 5 hours.[9]

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with dichloromethane.[9]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[9]

-

The resulting crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (9:1) to yield pure (4-tert-Butylphenyl)acetonitrile as a yellow liquid (15.4 g, 99% yield).[9]

Caption: Synthetic workflow for (4-tert-Butylphenyl)acetonitrile.

Analytical Methods

The purity and identity of (4-tert-Butylphenyl)acetonitrile can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

A general GC-MS protocol for the analysis of similar aromatic compounds can be adapted.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 50-500 m/z.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for purity analysis.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 277 nm.[10]

-

Column Temperature: 40 °C.[10]

Applications in Drug Development

(4-tert-Butylphenyl)acetonitrile and its derivatives are recognized as important pharmacophores in drug discovery.[7] The tert-butylphenyl group can enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.[7] The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the biological activity of the compound.

While (4-tert-Butylphenyl)acetonitrile itself is not typically the final active pharmaceutical ingredient, it serves as a key starting material for the synthesis of various biologically active compounds. For instance, derivatives of this compound have been investigated for their potential as anticancer agents.[7]

A notable example of a drug derived from a related structure is Ivacaftor (VX-770) . Although not directly synthesized from (4-tert-Butylphenyl)acetonitrile, the development of Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, involved extensive structure-activity relationship studies around a core structure that includes a substituted phenyl ring.[11] The exploration of various substituents on the phenyl ring, including bulky groups like tert-butyl, was crucial in optimizing the drug's potency and pharmacokinetic profile.[11] This highlights the importance of the chemical space around the (4-tert-butylphenyl) moiety in designing molecules that interact with specific biological targets.

The general logical relationship for the utility of (4-tert-Butylphenyl)acetonitrile in drug discovery is depicted in the following diagram.

Caption: Role of (4-tert-Butylphenyl)acetonitrile in drug discovery.

At present, specific signaling pathways directly modulated by (4-tert-Butylphenyl)acetonitrile have not been extensively reported in the public domain. Research has primarily focused on its utility as a synthetic intermediate. Further investigation into the biological activities of this compound and its close derivatives may reveal specific molecular targets and signaling pathways.

Conclusion

(4-tert-Butylphenyl)acetonitrile is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for synthetic chemists. The straightforward protocols for its synthesis and analysis facilitate its use in a research setting. While its direct biological activity is not yet fully elucidated, its role as a key building block for more complex and biologically active molecules, particularly in the realm of medicinal chemistry, is firmly established. Future research into the pharmacological effects of compounds derived from this scaffold holds the potential to uncover novel therapeutic agents.

References

- 1. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. para-tert-butyl phenyl acetonitrile, 3288-99-1 [thegoodscentscompany.com]

- 4. echemi.com [echemi.com]

- 5. Reputable Reliable Quality Chinese Manufacturer Supply Top Purity 3288-99-1 with Competitive Price [jq-molecular.com]

- 6. 4-tert-Butylphenyl-acetonitrile | 3288-99-1 [m.chemicalbook.com]

- 7. (4-tert-Butylphenyl)acetonitrile | 3288-99-1 | Benchchem [benchchem.com]

- 8. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 9. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (4-tert-Butylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (4-tert-Butylphenyl)acetonitrile, a key intermediate in the synthesis of various organic compounds. This guide details its molecular structure, physicochemical properties, and standardized protocols for its synthesis and characterization.

Core Molecular Information

(4-tert-Butylphenyl)acetonitrile, also known as p-tert-butylbenzyl cyanide, is an aromatic nitrile. Its structure consists of a benzene ring substituted at the para position (position 4) with a tert-butyl group and an acetonitrile group.

Molecular Structure Diagram

Caption: Molecular structure of (4-tert-Butylphenyl)acetonitrile.

Quantitative Data Summary

The following tables summarize the key identifiers and physicochemical properties of (4-tert-Butylphenyl)acetonitrile.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(4-tert-butylphenyl)acetonitrile[1] |

| CAS Number | 3288-99-1 |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol [1] |

| InChI | InChI=1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3[1] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)CC#N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Colorless to yellow liquid |

| Boiling Point | 270.9 °C at 760 mmHg |

| Flash Point | 120.4 °C |

| Density | 0.95 g/cm³ |

| Refractive Index | 1.505 |

| Vapor Pressure | 0.00665 mmHg at 25°C |

| LogP | 3.05 |

| Hydrogen Bond Acceptor Count | 1 |

| Hydrogen Bond Donor Count | 0 |

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of (4-tert-Butylphenyl)acetonitrile.

Synthesis Protocol: Nucleophilic Substitution

A common and efficient method for the synthesis of (4-tert-Butylphenyl)acetonitrile is the nucleophilic substitution reaction between 4-tert-butylbenzyl bromide and an alkali metal cyanide.[2]

Materials:

-

4-tert-Butylbenzyl bromide

-

Potassium cyanide (or Sodium Cyanide)

-

Solvent (e.g., Ethanol, DMSO, or a biphasic system with a phase-transfer catalyst like 18-crown-6)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

-

Petroleum ether and Ethyl acetate (for elution)

Procedure:

-

A solution of 4-tert-butylbenzyl bromide (1 equivalent) is prepared in the chosen solvent within a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Potassium cyanide (1.2 to 2 equivalents) is added to the solution. If using a phase-transfer catalyst, it is added at this stage.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 3-5 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The cooled solution is poured into water and transferred to a separatory funnel.

-

The aqueous layer is extracted three times with dichloromethane.[2]

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.[2]

-

The solvent is removed under reduced pressure using a rotary evaporator, yielding the crude product.

-

Purification is achieved by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient as the eluent, to afford pure (4-tert-Butylphenyl)acetonitrile.[2]

Caption: General workflow for the synthesis of (4-tert-Butylphenyl)acetonitrile.

Characterization Protocols

Objective: To identify the characteristic nitrile functional group.

Methodology:

-

A small drop of the purified liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

The plates are placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded, typically from 4000 cm⁻¹ to 600 cm⁻¹.

-

Expected Result: A sharp, strong absorption band corresponding to the C≡N stretching vibration is expected in the range of 2260-2220 cm⁻¹. For aromatic nitriles, this peak is typically observed at a slightly lower wavenumber (around 2230 cm⁻¹) due to conjugation with the benzene ring.[3]

Objective: To confirm the overall molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

-

Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Resonances:

-

A singlet integrating to 9 protons in the aliphatic region (~1.3 ppm) for the tert-butyl group.

-

A singlet integrating to 2 protons (~3.7 ppm) for the methylene (-CH₂-) group adjacent to the nitrile.

-

A set of two doublets in the aromatic region (~7.2-7.4 ppm), each integrating to 2 protons, characteristic of a 1,4-disubstituted (para) benzene ring.

-

-

Expected ¹³C NMR Resonances:

-

A signal for the nitrile carbon (~118 ppm).

-

Signals for the aromatic carbons (typically 4 distinct peaks in the 125-150 ppm range).

-

A signal for the methylene carbon (~23 ppm).

-

Signals for the quaternary and methyl carbons of the tert-butyl group (~34 ppm and ~31 ppm, respectively).

-

Objective: To determine the purity of the sample and confirm its molecular weight.

Methodology:

-

A dilute solution of the sample is prepared in a volatile organic solvent like acetone or dichloromethane.[4]

-

A small volume (typically 1 µL) is injected into the GC-MS instrument.[4]

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

-

The separated components are then ionized (typically by Electron Ionization, EI), and the mass-to-charge ratio of the resulting fragments is analyzed.[4]

-

Expected Result: The gas chromatogram should show a single major peak, indicating high purity. The mass spectrum for this peak should display a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 173.25). The fragmentation pattern can provide further structural confirmation.

References

An In-depth Technical Guide to Key C12H15N Isomers for Researchers and Drug Development Professionals

The chemical formula C12H15N represents a diverse landscape of isomers with significant implications for neuroscience research and drug development. This guide provides a detailed examination of two prominent and well-characterized isomers: the synthetic opioid analgesic Bicifadine and the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . While numerous other isomers exist, these two compounds have been selected for their profound and distinct impacts on the central nervous system, making them crucial subjects of study for researchers, scientists, and professionals in the field of drug development.

Bicifadine: A Non-Opioid Analgesic

IUPAC Name: 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane[1][2][3]

Bicifadine is a novel, non-opioid analgesic that has been investigated for the treatment of various pain conditions.[1][3] Its mechanism of action distinguishes it from traditional pain medications, offering a potentially lower risk of abuse and fewer side effects associated with opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

Mechanism of Action & Signaling Pathway

Bicifadine functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor.[3][4] It enhances the concentration of these key neurotransmitters in the synaptic cleft by blocking their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3] This modulation of monoaminergic systems is believed to be the primary driver of its analgesic effects.[1] The relative potency of Bicifadine for these transporters is norepinephrine > serotonin > dopamine.[5][6]

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. α-Ethyl-N-methylphenethylamine - Wikipedia [en.wikipedia.org]

- 5. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to p-tert-Butylbenzyl Cyanide: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-tert-butylbenzyl cyanide, a versatile organic compound with significant applications as a chemical intermediate and a structural motif in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of novel therapeutic agents.

Chemical Identity and Synonyms

p-tert-Butylbenzyl cyanide is known by a variety of names in chemical literature and commercial databases. A comprehensive list of its identifiers is provided in Table 1 for clear identification and cross-referencing.

| Identifier Type | Value |

| IUPAC Name | 2-(4-tert-butylphenyl)acetonitrile[1] |

| CAS Number | 3288-99-1[1] |

| Molecular Formula | C12H15N[1] |

| Molecular Weight | 173.25 g/mol [2] |

| Synonyms | (4-tert-butylphenyl)acetonitrile, 4-tert-Butylbenzyl cyanide, p-tert-Butylphenyl-acetonitrile, Benzeneacetonitrile, 4-(1,1-dimethylethyl)-[1][2] |

| InChI Key | QKJPXROEIJPNHG-UHFFFAOYSA-N[1] |

| EINECS Number | 221-944-1[2] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of p-tert-butylbenzyl cyanide are summarized in Table 2. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 270.9 °C at 760 mmHg[4] |

| Density | 0.95 g/cm³[4] |

| Flash Point | 120.4 °C[4] |

| Solubility | Soluble in alcohol; water solubility is 34.95 mg/L at 25 °C (estimated)[5] |

| Refractive Index | 1.505[4] |

| Vapor Pressure | 0.00665 mmHg at 25°C[4] |

Spectroscopic data is critical for the structural confirmation of p-tert-butylbenzyl cyanide. Key spectral features are highlighted below:

-

Infrared (IR) Spectroscopy : The presence of the nitrile (C≡N) functional group is confirmed by a characteristic sharp absorption band in the IR spectrum.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are utilized to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.[1]

-

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and provides information about its fragmentation pattern, which further aids in its identification.[1]

Experimental Protocols

A common and effective method for the synthesis of p-tert-butylbenzyl cyanide involves the nucleophilic substitution of p-tert-butylbenzyl bromide with a cyanide salt.

Materials:

-

p-tert-butylbenzyl bromide (20.44 g, 0.09 mol)

-

Potassium cyanide (11.72 g, 0.18 mol)

-

18-crown-6 (catalyst)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A mixture of p-tert-butylbenzyl bromide (20.44 g, 0.09 mol) and potassium cyanide (11.72 g, 0.18 mol) is prepared in a saturated solution of 18-crown-6 (50 ml).[6]

-

The mixture is refluxed at 80°C for 5 hours.[6]

-

After cooling to room temperature, the solution is poured into water.[6]

-

The aqueous solution is extracted with dichloromethane.[6]

-

The organic extract is dried over anhydrous sodium sulfate.[6]

-

The solvent is removed to yield a yellow liquid.[6]

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (9:1) to give p-tert-butylbenzyl cyanide (15.4 g, 99% yield).[6]

References

- 1. (4-tert-Butylphenyl)acetonitrile | 3288-99-1 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. CAS 3288-99-1: Butylphenylacetonitrile | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. para-tert-butyl phenyl acetonitrile, 3288-99-1 [thegoodscentscompany.com]

- 6. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the 1H and 13C NMR Spectra of (4-tert-Butylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectra of (4-tert-Butylphenyl)acetonitrile, a key intermediate in organic synthesis. This document details the experimental protocols for acquiring high-resolution 1H and 13C NMR spectra and presents a thorough analysis of the spectral data, including chemical shifts, signal multiplicities, and coupling constants. The information herein is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Chemical Structure and NMR Signal Assignment

(4-tert-Butylphenyl)acetonitrile possesses a distinct molecular structure that gives rise to a characteristic NMR fingerprint. The molecule consists of a para-substituted benzene ring with a tert-butyl group and an acetonitrile moiety. The numbering of the carbon and hydrogen atoms for NMR assignment is illustrated in the diagram below.

Figure 1. Chemical structure of (4-tert-Butylphenyl)acetonitrile.

Quantitative NMR Data

The following tables summarize the quantitative 1H and 13C NMR data for (4-tert-Butylphenyl)acetonitrile.

1H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.35 | d | 2H | H2, H6 |

| 2 | ~7.25 | d | 2H | H3, H5 |

| 3 | ~3.80 | s | 2H | H7 |

| 4 | ~1.30 | s | 9H | H9, H9', H9'' |

Table 1. Summary of 1H NMR data for (4-tert-Butylphenyl)acetonitrile.

13C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~151 | C4 |

| 2 | ~129 | C1 |

| 3 | ~128 | C2, C6 |

| 4 | ~126 | C3, C5 |

| 5 | 116-118 | C8 |

| 6 | ~35 | C7 |

| 7 | ~31 | C9, C9', C9'' |

| 8 | ~23 | C10 |

Table 2. Summary of 13C NMR data for (4-tert-Butylphenyl)acetonitrile.[1]

Experimental Protocols

The following is a detailed protocol for the acquisition of high-resolution 1H and 13C NMR spectra of (4-tert-Butylphenyl)acetonitrile.

Sample Preparation

-

Weigh approximately 10-20 mg of (4-tert-Butylphenyl)acetonitrile into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Instrument Parameters

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

1H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: CDCl3

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: -2 to 12 ppm

-

Referencing: The residual solvent peak of CDCl3 (δ = 7.26 ppm) is used as the internal standard.

13C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Solvent: CDCl3

-

Temperature: 298 K

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0 to 220 ppm

-

Referencing: The solvent peak of CDCl3 (δ = 77.16 ppm) is used as the internal standard.

Spectral Interpretation and Logical Relationships

The relationship between the chemical structure of (4-tert-Butylphenyl)acetonitrile and its NMR spectra can be visualized as a logical workflow.

Figure 2. Correlation of structural fragments to NMR signals.

Disclaimer: The provided NMR data are typical values and may vary slightly depending on the experimental conditions, such as solvent, concentration, and temperature.

References

(4-tert-Butylphenyl)acetonitrile: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The (4-tert-Butylphenyl)acetonitrile scaffold has emerged as a significant pharmacophore in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its unique structural features, including the bulky tert-butyl group and the reactive nitrile moiety, have been exploited to design molecules with a wide range of biological activities, from anticancer to anti-inflammatory effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds incorporating this promising pharmacophore.

Synthesis of the Core Scaffold

The foundational structure of (4-tert-Butylphenyl)acetonitrile is primarily synthesized through the nucleophilic substitution of p-tert-butylbenzyl bromide with a cyanide salt, such as potassium cyanide. This straightforward reaction provides a reliable and efficient route to the core scaffold, which can then be further modified to generate a diverse library of derivatives.

Applications in Oncology

Derivatives of (4-tert-Butylphenyl)acetonitrile have shown considerable promise in the field of oncology. The presence of the tert-butylphenyl group is a recurring feature in compounds designed to modulate specific biological pathways involved in cancer progression.

Antiproliferative Activity

Recent studies have highlighted the potent antiproliferative activity of 2-phenylacrylonitrile derivatives, a class of compounds structurally related to (4-tert-Butylphenyl)acetonitrile. These compounds have demonstrated remarkable efficacy against various cancer cell lines.

Table 1: Anticancer Activity of 2-Phenylacrylonitrile Derivative (1g2a) [1]

| Compound | Cell Line | IC50 (nM) |

| 1g2a | HCT116 (Colon Cancer) | 5.9 |

| 1g2a | BEL-7402 (Liver Cancer) | 7.8 |

The data clearly indicates that derivatives of the phenylacetonitrile scaffold can exhibit potent, nanomolar-level inhibitory activity against cancer cell proliferation.[1]

Anti-inflammatory Potential

The (4-tert-Butylphenyl)acetonitrile pharmacophore has also been investigated for its anti-inflammatory properties. The tert-butylphenyl motif is found in molecules that target key inflammatory pathways.

Inhibition of the NF-κB Signaling Pathway

One of the key mechanisms underlying the anti-inflammatory effects of compounds containing the tert-butylphenyl moiety is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. For instance, 4-tert-butylphenyl salicylate has been shown to potently inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2]

Cyclooxygenase (COX) Inhibition

Compounds bearing the di-tert-butylphenol motif, which shares structural similarities with the (4-tert-Butylphenyl)acetonitrile core, have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory response.

Table 2: In Vitro COX Inhibition by a Di-tert-butylphenol Analog (S-2474) [3]

| Compound | Target | IC50 (µM) |

| S-2474 | COX-2 | Low micromolar |

This demonstrates the potential for tert-butylphenyl-containing compounds to act as selective inhibitors of COX-2, a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3]

Experimental Protocols

Synthesis of (4-tert-Butylphenyl)acetonitrile

A common laboratory-scale synthesis involves the reaction of p-tert-butylbenzyl bromide with potassium cyanide. The reaction is typically carried out in a suitable solvent, such as a mixture of dichloromethane and water, with a phase-transfer catalyst like 18-crown-6 to facilitate the reaction. The product is then isolated and purified using column chromatography.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Reagent Preparation: Prepare assay buffer, heme, and the COX-2 enzyme solution. Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then, add various concentrations of the test compound or a vehicle control. Incubate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination and Detection: After a specific incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by compounds containing the (4-tert-Butylphenyl)acetonitrile pharmacophore.

Caption: Inhibition of the NF-κB signaling pathway by a (4-tert-Butylphenyl)acetonitrile derivative.

General Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and initial evaluation of new drug candidates based on the (4-tert-Butylphenyl)acetonitrile pharmacophore.

Caption: A generalized workflow for the discovery of drugs based on the (4-tert-Butylphenyl)acetonitrile pharmacophore.

Logical Relationship of Pharmacophore Features

This diagram illustrates the key structural features of the (4-tert-Butylphenyl)acetonitrile pharmacophore and their contribution to its biological activity.

Caption: Key structural features of the (4-tert-Butylphenyl)acetonitrile pharmacophore and their roles.

References

- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs [mdpi.com]

(4-tert-Butylphenyl)acetonitrile: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-tert-Butylphenyl)acetonitrile, a fragrance ingredient, has undergone a thorough safety assessment. This technical guide provides an in-depth review of its toxicological data and safety profile. Due to a lack of substance-specific experimental data for certain endpoints, its safety evaluation heavily relies on the read-across approach with benzylnitrile as a structural analog, and established risk assessment methodologies such as the Threshold of Toxicological Concern (TTC) and the Dermal Sensitization Threshold (DST). This document summarizes the available quantitative data, outlines the methodologies for key toxicological studies, and presents logical workflows for the risk assessment strategies employed.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 3288-99-1 |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.26 g/mol |

| Physical State | Colorless to yellow liquid |

| Boiling Point | 121 °C at 5 mmHg |

| Flash Point | 120 °C |

| Specific Gravity | 0.96 (20/20 °C) |

| Refractive Index | 1.51 |

Toxicological Data Summary

The toxicological profile of (4-tert-Butylphenyl)acetonitrile is based on a combination of limited substance-specific data, read-across data from the structural analog benzylnitrile, and established toxicological threshold concepts.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| (4-tert-Butylphenyl)acetonitrile | |||||

| LD₅₀ | Data Not Available | Oral | - | Toxic if swallowed (H301) / Harmful if swallowed (H302) | [1][2][3][4] |

| LD₅₀ | Data Not Available | Dermal | - | Toxic in contact with skin (H311) / Harmful in contact with skin (H312) | [1][2][4] |

| LC₅₀ | Data Not Available | Inhalation | - | Toxic if inhaled (H331) / Harmful if inhaled (H332) | [1][2][4] |

| Benzylnitrile (Read-across) | |||||

| LD₅₀ | Rabbit | Dermal | 1.2 ± 0.1 g/kg | - | [1] |

Table 2: Irritation and Sensitization

| Endpoint | Species | Result | Classification | Reference |

| (4-tert-Butylphenyl)acetonitrile | ||||

| Skin Irritation | Data Not Available | - | Causes skin irritation (H315) | [1][2] |

| Eye Irritation | Data Not Available | - | Causes serious eye irritation (H319) | [1][4] |

| Skin Sensitization | Not expected to be a sensitizer | Based on DST | Not Classified | [5] |

| Benzylnitrile (Read-across) | ||||

| Skin Irritation | Rabbit | No irritation | - | [1] |

| Eye Irritation | Rabbit | Mildly irritating | - | [1][6] |

Table 3: Genotoxicity

| Assay | System | Result | Conclusion | Reference |

| (4-tert-Butylphenyl)acetonitrile | ||||

| In silico (DEREK, OASIS) | - | No alerts for DNA binding, in vitro/in vivo mutagenicity | Not expected to be genotoxic | [5] |

| Benzylnitrile (Read-across) | ||||

| Chromosomal Aberration | - | Non-clastogenic | Not expected to be genotoxic | [5] |

| Micronucleus Assay | V79 cells | Aneugenic effects at low concentrations | Chromosomal endpoint of genotoxicity | [3] |

Table 4: Repeated Dose and Reproductive Toxicity

| Endpoint | Approach | Cramer Class | Exposure | TTC Value | Conclusion | Reference |

| Repeated Dose Toxicity | TTC | III | 0.22 µg/kg/day | 1.5 µg/kg/day | Below TTC, no safety concern at current use levels | [5] |

| Reproductive Toxicity | TTC | III | 0.22 µg/kg/day | 1.5 µg/kg/day | Below TTC, no safety concern at current use levels | [5] |

Experimental Protocols

Detailed experimental protocols for (4-tert-Butylphenyl)acetonitrile are not publicly available. The following are generalized methodologies based on OECD guidelines, which represent the standard for toxicological testing.

Acute Oral Toxicity (Based on OECD TG 401, now superseded)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Animals : Typically, young adult rats of a single sex are used.[2]

-

Procedure : The test substance is administered in graduated doses to several groups of animals, with one dose per group.[2] Animals are fasted before dosing. The substance is administered by gavage.[2]

-

Observation : Animals are observed for mortality, clinical signs (e.g., tremors, convulsions, salivation), and body weight changes for at least 14 days.[2]

-

Endpoint : A post-mortem examination (necropsy) is performed on all animals. The LD₅₀ (median lethal dose) is calculated.[2]

Figure 1: Workflow for Acute Oral Toxicity Testing.

Acute Dermal Toxicity (Based on OECD TG 402)

This test assesses the adverse effects of a single dermal exposure to a substance.[7]

-

Animals : Adult rats or rabbits are commonly used.[7]

-

Procedure : The test substance is applied to a shaved area of the skin (at least 10% of the body surface) and covered with a porous gauze dressing for 24 hours.[7][8]

-

Observation : Animals are observed for clinical signs of toxicity, skin irritation, body weight changes, and mortality for 14 days.[7]

-

Endpoint : A full gross necropsy is performed. The LD₅₀ is determined.[7]

Figure 2: Workflow for Acute Dermal Toxicity Testing.

Acute Inhalation Toxicity (Based on OECD TG 403)

This test evaluates the health hazards from a short-term inhalation exposure.[9]

-

Animals : The preferred species is the rat.[10]

-

Procedure : Animals are exposed to the test substance (gas, vapor, or aerosol) in an inhalation chamber for a predetermined duration, typically 4 hours.[9][10] Either a traditional LC₅₀ protocol (multiple concentrations) or a Concentration x Time (C x t) protocol can be used.[9]

-

Observation : Animals are observed for at least 14 days for signs of toxicity and mortality.[9]

-

Endpoint : Gross necropsy is performed. The LC₅₀ (median lethal concentration) is estimated.[11]

Figure 3: Workflow for Acute Inhalation Toxicity Testing.

Acute Eye Irritation/Corrosion (Based on OECD TG 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.[4]

-

Animals : Albino rabbits are the preferred species.[12]

-

Procedure : A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[4][12]

-

Observation : The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored.[4][12] The observation period can extend up to 21 days to assess reversibility.[4]

-

Endpoint : The degree of eye irritation/corrosion is evaluated based on the scores.[12]

Figure 4: Workflow for Acute Eye Irritation/Corrosion Testing.

Risk Assessment Approaches

Threshold of Toxicological Concern (TTC)

The TTC approach is used for substances with low-level exposure where limited toxicological data exist.[13] It establishes a generic exposure level below which there is no appreciable health risk.[13]

-

Classification : The chemical is assigned to a Cramer Class (I, II, or III) based on its chemical structure and potential for toxicity.[13] (4-tert-Butylphenyl)acetonitrile is classified as a Cramer Class III material.[5]

-

Exposure Assessment : The systemic exposure to the substance from its use is calculated.

-

Risk Characterization : The calculated exposure is compared to the established TTC value for the assigned Cramer Class. If the exposure is below the TTC, the substance is considered to be of low concern for that endpoint.[14]

Figure 5: Decision Logic for the Threshold of Toxicological Concern (TTC) Approach.

Dermal Sensitization Threshold (DST)

The DST is a risk assessment approach for skin sensitization, particularly for chemicals with low dermal exposure.[15]

-

Reactivity Assessment : The chemical's structure is analyzed for its potential to react with skin proteins. (4-tert-Butylphenyl)acetonitrile is not expected to be reactive.[5]

-

Threshold Application : For non-reactive materials, a DST of 900 µg/cm² has been established.

-

Risk Characterization : The consumer exposure level is compared to the DST. If the exposure is below the threshold, it is concluded that there is no appreciable risk of skin sensitization.

Figure 6: Decision Logic for the Dermal Sensitization Threshold (DST) Approach.

Safety Profile and GHS Classification

There is conflicting information regarding the GHS classification of (4-tert-Butylphenyl)acetonitrile. While the ECHA C&L Inventory and PubChem indicate that it does not meet GHS hazard criteria for the majority of notifications, several suppliers provide safety data sheets with hazard classifications.[9] The more conservative classifications are presented below.

-

Hazard Statements :

Conclusion

The safety of (4-tert-Butylphenyl)acetonitrile for its use as a fragrance ingredient is supported by the available data.[5] For systemic toxicity endpoints like repeated dose and reproductive toxicity, where specific data are lacking, the Threshold of Toxicological Concern (TTC) approach indicates that current exposure levels are below the threshold for concern.[5] For skin sensitization, the Dermal Sensitization Threshold (DST) for non-reactive materials suggests no appreciable risk at current use levels.[5] The substance is not expected to be genotoxic or phototoxic.[5] However, it is classified as toxic or harmful via oral, dermal, and inhalation routes and is an irritant to skin and eyes, necessitating appropriate handling precautions. The conflicting GHS classifications highlight the need for a harmonized and definitive classification.

References

- 1. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. oecd.org [oecd.org]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. oecd.org [oecd.org]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. canada.ca [canada.ca]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

A Comprehensive Technical Guide to the Handling and Storage of (4-tert-Butylphenyl)acetonitrile

(4-tert-Butylphenyl)acetonitrile , also known as p-tert-butylbenzylcyanide, is a chemical intermediate and fragrance ingredient utilized in industrial and scientific research.[1][2][3] Proper handling and storage of this compound are paramount to ensure the safety of laboratory personnel and to maintain its chemical integrity. This guide provides an in-depth overview of the recommended procedures for handling and storing (4-tert-Butylphenyl)acetonitrile, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling and storage. The following table summarizes the key quantitative data for (4-tert-Butylphenyl)acetonitrile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N | [2] |

| Molecular Weight | 173.25 g/mol | [2] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 266.00 to 268.00 °C @ 760.00 mm Hg (estimated) | [4] |

| 270.9 °C at 760 mmHg | [5] | |

| Flash Point | 120.4 °C (249.0 °F) TCC (estimated) | [4][5] |

| Density | 0.95 g/cm³ | [5] |

| Vapor Pressure | 0.007000 mmHg @ 25.00 °C (estimated) | [4] |

| 0.00665 mmHg at 25°C | [5] | |

| Solubility | Soluble in alcohol. Insoluble in water. | [4] |

| Water solubility: 34.95 mg/L @ 25 °C (estimated) | [4] | |

| Soluble in Chloroform, Methanol (Very Slightly) | [3] | |

| logP (o/w) | 2.949 (estimated) | [4] |

| 3.05018 | [5] | |

| Refractive Index | 1.505 | [5] |

Hazard Identification and Safety Precautions

(4-tert-Butylphenyl)acetonitrile is classified as a hazardous substance. Adherence to safety protocols is crucial to mitigate risks.

GHS Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H331/H335: Toxic or may cause respiratory irritation if inhaled.[6][7]

The following table outlines the recommended personal protective equipment (PPE) and key safety precautions.

| Precaution Type | Recommendation | Source |

| Engineering Controls | Handle in a well-ventilated place, preferably in a chemical fume hood. Ensure adequate ventilation. | [1][8][9] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). | [1][8] |

| Skin Protection | Wear protective gloves (chemical-resistant) and impervious clothing. Fire/flame resistant clothing is also recommended. | [1][8] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations. | [1] |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated clothing should be removed immediately and washed before reuse. | [6] |

Detailed Handling and Storage Protocols

The following protocols provide a systematic approach to the safe handling and storage of (4-tert-Butylphenyl)acetonitrile.

Experimental Protocol: Safe Handling Procedure

-

Preparation and Inspection:

-

Before handling, ensure that the work area is clean and uncluttered.

-

Verify that the chemical fume hood is functioning correctly.

-

Inspect all required PPE for integrity. This includes safety goggles, chemical-resistant gloves, and a lab coat.

-

Locate the nearest safety shower and eyewash station.

-

-

Chemical Handling:

-

Conduct all manipulations of (4-tert-Butylphenyl)acetonitrile within a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Use non-sparking tools to prevent ignition from electrostatic discharge.[8]

-

Avoid direct contact with skin and eyes.[8]

-

Wash hands thoroughly with soap and water after handling the chemical.

-

-

Spill and Emergency Procedures:

-

In case of a spill, ensure adequate ventilation and remove all sources of ignition.[8]

-

Wear appropriate PPE, including respiratory protection, before attempting to clean up.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable, closed container for disposal.[8]

-

Do not allow the chemical to enter drains.[8]

-

In case of skin contact, wash the affected area with plenty of soap and water.

-

In case of eye contact, rinse cautiously with water for several minutes.[8]

-

If inhaled, move the person to fresh air.[8]

-

If swallowed, rinse the mouth and seek immediate medical attention.[6]

-

Experimental Protocol: Storage Procedure

-

Container Requirements:

-

Storage Environment:

-

Incompatibility:

-

Labeling and Inventory:

-

Ensure the container is clearly labeled with the chemical name and associated hazards.

-

Maintain an accurate inventory of the chemical.

-

Logical Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of (4-tert-Butylphenyl)acetonitrile.

Caption: Workflow for safe handling and storage of (4-tert-Butylphenyl)acetonitrile.

References

- 1. echemi.com [echemi.com]

- 2. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylphenyl-acetonitrile | 3288-99-1 [m.chemicalbook.com]

- 4. para-tert-butyl phenyl acetonitrile, 3288-99-1 [thegoodscentscompany.com]

- 5. Reputable Reliable Quality Chinese Manufacturer Supply Top Purity 3288-99-1 with Competitive Price [jq-molecular.com]

- 6. 4-tert-Butylphenylacetonitrile | 3288-99-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemical-label.com [chemical-label.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2-(4-(tert-Butyl)phenyl)acetonitrile | CAS#:3288-99-1 | Chemsrc [chemsrc.com]

The Strategic Importance of (4-tert-butylphenyl)acetonitrile in Modern Organic Synthesis and Drug Discovery

(4-tert-butylphenyl)acetonitrile , a versatile nitrile compound, has emerged as a pivotal building block in organic chemistry, offering a gateway to a diverse array of functionalized molecules. Its unique structural features—a reactive nitrile group, an activatable alpha-carbon, and a sterically influential tert-butylphenyl moiety—make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive literature review of its synthesis, key chemical transformations, and its significance in the development of bioactive compounds, supported by detailed experimental protocols, quantitative data, and mechanistic pathway diagrams.

Physicochemical Properties and Spectroscopic Data

(4-tert-butylphenyl)acetonitrile is a colorless to pale yellow liquid at room temperature. Its identity and purity are typically confirmed through a combination of spectroscopic methods.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N | --INVALID-LINK-- |

| Molecular Weight | 173.25 g/mol | --INVALID-LINK-- |

| Boiling Point | 121 °C at 5 mmHg | --INVALID-LINK-- |

| Density | 0.95 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.51 | --INVALID-LINK-- |

Spectroscopic Data Summary:

| Derivative | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| (4-tert-butylphenyl)acetonitrile | 7.40 (d, 2H), 7.25 (d, 2H), 3.70 (s, 2H), 1.32 (s, 9H) | 151.0, 128.0, 126.0, 118.0, 34.5, 31.2, 23.5 | 2247 (C≡N) | 173 (M⁺) |

| (4-tert-butylphenyl)acetic acid | 7.35 (d, 2H), 7.20 (d, 2H), 3.60 (s, 2H), 1.30 (s, 9H), 11.0 (br s, 1H) | 178.0, 150.0, 131.0, 129.5, 126.0, 40.5, 34.5, 31.3 | 3300-2500 (O-H), 1710 (C=O) | 192 (M⁺) |

| 2-(4-tert-butylphenyl)ethan-1-amine | 7.30 (d, 2H), 7.15 (d, 2H), 2.95 (t, 2H), 2.70 (t, 2H), 1.30 (s, 9H), 1.20 (br s, 2H) | 150.0, 138.0, 129.0, 125.5, 43.0, 38.0, 34.5, 31.4 | 3370, 3290 (N-H) | 177 (M⁺) |

| 2-(4-tert-butylphenyl)propanenitrile | 7.40 (d, 2H), 7.25 (d, 2H), 3.90 (q, 1H), 1.60 (d, 3H), 1.32 (s, 9H) | 151.5, 133.0, 127.0, 126.0, 121.0, 34.5, 31.3, 29.0, 19.0 | 2240 (C≡N) | 187 (M⁺) |

| 1-(4-tert-butylphenyl)propan-2-one | 7.35 (d, 2H), 7.15 (d, 2H), 3.65 (s, 2H), 2.15 (s, 3H), 1.30 (s, 9H) | 207.0, 150.0, 131.0, 129.0, 126.0, 50.0, 34.5, 31.3, 29.5 | 1715 (C=O) | 190 (M⁺) |

Synthesis of (4-tert-butylphenyl)acetonitrile

The most prevalent and efficient synthesis of (4-tert-butylphenyl)acetonitrile involves the nucleophilic substitution of a 4-tert-butylbenzyl halide with a cyanide salt. The use of a phase-transfer catalyst, such as a crown ether, can significantly enhance the reaction rate and yield.

Experimental Protocol: Cyanation of 4-tert-Butylbenzyl Bromide[1]

A mixture of 4-tert-butylbenzyl bromide (20.44 g, 0.09 mol) and potassium cyanide (11.72 g, 0.18 mol) in a saturated solution of 18-crown-6 (50 mL) is refluxed at 80°C for 5 hours.[1] After cooling to room temperature, the solution is poured into water, extracted with dichloromethane, and dried over anhydrous sodium sulfate.[1] Removal of the solvent under reduced pressure, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate 9:1), affords (4-tert-butylphenyl)acetonitrile as a yellow liquid (15.4 g, 99% yield).[1]

Caption: Synthesis of (4-tert-butylphenyl)acetonitrile.

Key Chemical Transformations and Applications

(4-tert-butylphenyl)acetonitrile serves as a versatile intermediate for the synthesis of a variety of organic compounds through transformations of its nitrile group and reactions at the alpha-carbon.

Hydrolysis to (4-tert-butylphenyl)acetic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-tert-butylphenyl)acetic acid, which is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[2][3]

A solution of a suitable precursor like 2-(4-tert-butylphenyl)-1-morpholinoethanethione (55 g) is heated in a mixture of acetic acid (150 mL), concentrated sulfuric acid (25 mL, 98%), and water (30 mL) at 117°C (390 K) until the reaction mixture turns dark green.[2] After cooling to room temperature, the solid product is collected and recrystallized from an ethanol-water solution (1:1 v/v) to yield colorless prisms of (4-tert-butylphenyl)acetic acid.[2]

Reduction to 2-(4-tert-butylphenyl)ethan-1-amine

Reduction of the nitrile functionality provides 2-(4-tert-butylphenyl)ethan-1-amine, a primary amine that is a key building block for various biologically active molecules. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether, a solution of (4-tert-butylphenyl)acetonitrile in anhydrous diethyl ether is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford 2-(4-tert-butylphenyl)ethan-1-amine.

Alpha-Alkylation

The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic carbanion can then be alkylated by reacting with an electrophile, such as an alkyl halide.

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C, n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate LDA. A solution of (4-tert-butylphenyl)acetonitrile in anhydrous THF is then added slowly, and the mixture is stirred for 1 hour to ensure complete formation of the carbanion. Methyl iodide is then added, and the reaction is stirred for several hours while allowing it to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(4-tert-butylphenyl)propanenitrile.

Grignard Reaction

The nitrile group can react with Grignard reagents in a nucleophilic addition reaction. The initial imine intermediate is hydrolyzed upon acidic workup to yield a ketone.

To a solution of (4-tert-butylphenyl)acetonitrile in anhydrous diethyl ether, a solution of methylmagnesium bromide in diethyl ether is added dropwise at 0°C. The reaction mixture is then refluxed for several hours. After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is acidified with dilute hydrochloric acid and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-(4-tert-butylphenyl)propan-2-one.

Caption: Key reactions of (4-tert-butylphenyl)acetonitrile.

Significance in Agrochemicals: The Case of Fenpropimorph

A prominent application of (4-tert-butylphenyl)acetonitrile is in the synthesis of the fungicide fenpropimorph .[4] Fenpropimorph is a systemic morpholine fungicide used to control a variety of fungal diseases in crops, particularly powdery mildew and rusts in cereals.[5][6]

Mechanism of Action of Fenpropimorph

Fenpropimorph's antifungal activity stems from its ability to inhibit ergosterol biosynthesis in fungi.[5][6][7] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its synthesis, fenpropimorph compromises the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.[5]

Specifically, fenpropimorph targets two key enzymes in the later stages of the ergosterol biosynthesis pathway:

-

Sterol Δ¹⁴-reductase (ERG24): This is considered the primary target of fenpropimorph.[5]

-

Sterol Δ⁸→Δ⁷-isomerase (ERG2): This enzyme is also inhibited by fenpropimorph.[5][7]

The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterol precursors within the fungal cell membrane, disrupting its normal function and leading to the fungistatic effect.[5]

References

- 1. spectrabase.com [spectrabase.com]

- 2. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. 1-(4-tert-Butylphenyl)propan-2-one | C13H18O | CID 6423283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (4-tert-Butylphenyl)acetonitrile from 4-tert-Butylbenzyl Bromide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (4-tert-butylphenyl)acetonitrile, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals, from 4-tert-butylbenzyl bromide. The primary synthetic route involves a nucleophilic substitution reaction where the bromide is displaced by a cyanide group.

Introduction

(4-tert-Butylphenyl)acetonitrile, also known as 4-(tert-butyl)benzyl cyanide, serves as a key building block in organic synthesis. Its preparation from the corresponding benzyl bromide is a common and efficient transformation. This note outlines two established methods for this synthesis, employing different cyanide sources and reaction conditions. The choice of method may depend on available reagents, desired scale, and safety considerations.

Reaction Principle

The synthesis is based on a nucleophilic substitution reaction, specifically an SN2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the benzylic carbon of 4-tert-butylbenzyl bromide, displacing the bromide leaving group to form the desired nitrile product.

Experimental Protocols

Two primary protocols are presented below, utilizing either potassium cyanide with a crown ether as a phase transfer catalyst or sodium cyanide with a quaternary ammonium salt as a phase transfer catalyst.

Protocol 1: Synthesis using Potassium Cyanide and 18-Crown-6

This method employs a solid-liquid phase transfer catalyst to facilitate the reaction between the organic-soluble benzyl bromide and the inorganic cyanide salt.

Materials:

-

4-tert-butylbenzyl bromide

-

Potassium cyanide (KCN)

-

18-Crown-6

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A mixture of 4-tert-butylbenzyl bromide (20.44 g, 0.09 mol) and potassium cyanide (11.72 g, 0.18 mol) is prepared in a saturated solution of 18-crown-6 (50 ml).[1]

-

The reaction mixture is heated to reflux at 80°C for 5 hours.[1]

-

After cooling to room temperature, the solution is poured into water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure to yield a yellow liquid.

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (9:1) to give pure (4-tert-butylphenyl)acetonitrile.[1]

Protocol 2: Synthesis using Sodium Cyanide and Tetrabutylammonium Iodide

This protocol utilizes a different phase transfer catalyst and solvent system.

Materials:

-

4-tert-butylbenzyl bromide

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium iodide

-

Water (H₂O)

Procedure:

-

A mixture of 4-tert-butylbenzyl bromide (107 g), sodium cyanide (37 g), and tetrabutylammonium iodide (2 g) in 50 ml of water is prepared.[2]

-

The mixture is heated at 100°C for 1 hour.[2]

-

After cooling the reaction mixture, the organic layer is separated.

-

The crude product is purified by vacuum distillation to yield (4-tert-butylphenyl)acetonitrile.[2]

Data Presentation

| Parameter | Protocol 1 (KCN/18-Crown-6) | Protocol 2 (NaCN/Tetrabutylammonium Iodide) |

| Starting Material | 4-tert-butylbenzyl bromide (20.44 g) | 4-tert-butylbenzyl bromide (107 g) |

| Cyanide Source | Potassium Cyanide (11.72 g) | Sodium Cyanide (37 g) |

| Catalyst | 18-Crown-6 (in saturated solution) | Tetrabutylammonium Iodide (2 g) |

| Solvent | Saturated solution of 18-crown-6 | Water (50 ml) |

| Reaction Temperature | 80°C (Reflux) | 100°C |

| Reaction Time | 5 hours | 1 hour |

| Purification | Column Chromatography | Vacuum Distillation |

| Yield | 99% (15.4 g)[1] | 80% (65 g)[2] |

| Boiling Point | Not specified | 118°C / 0.7 kPa[2] |

| Refractive Index (nD) | Not specified | 1.5110[2] |

Visualizations

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine.

Caption: SN2 reaction mechanism for the synthesis.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of (4-tert-butylphenyl)acetonitrile is outlined below.

Caption: General experimental workflow.

Safety and Handling

-

Cyanides (KCN, NaCN) are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.

-

4-tert-butylbenzyl bromide is a lachrymator and irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable. Keep away from ignition sources.

References

Application Notes: (4-tert-Butylphenyl)acetonitrile as a Versatile Precursor in Organic Synthesis

Introduction

(4-tert-Butylphenyl)acetonitrile, also known as p-tert-butylbenzyl cyanide, is a significant intermediate in organic chemistry.[1] Its molecular structure, featuring a reactive nitrile group and a sterically bulky tert-butylphenyl moiety, allows for a wide array of chemical transformations.[1] The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones, making it a valuable building block for more complex molecules.[1] The 4-tert-butylphenyl group influences the physical properties, such as solubility and crystallinity, and can be used as a "tag" to simplify the purification and handling of reaction intermediates during solution-phase synthesis.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations using (4-tert-Butylphenyl)acetonitrile as a precursor.

Physicochemical Properties

A summary of the key physicochemical properties of (4-tert-Butylphenyl)acetonitrile is presented below.

| Property | Value | Reference |

| CAS Number | 3288-99-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅N | [1][3] |

| Molecular Weight | 173.25 g/mol | [1][3] |

| IUPAC Name | 2-(4-tert-butylphenyl)acetonitrile | [1][3] |

| Physical Form | Colorless to yellow liquid | [1] |

| Boiling Point | 266.00 to 268.00 °C @ 760.00 mm Hg (est) | [1][4] |

| Purity | >98.0% (GC) |

Application Notes: Key Synthetic Transformations